molecular formula C16H18N2O4S B5633783 N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

货号 B5633783
分子量: 334.4 g/mol
InChI 键: OWTJANMPYSCRHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound is a highly selective antagonist of the glucagon-like peptide-1 receptor (GLP-1R), which is involved in the regulation of glucose homeostasis and energy metabolism.

作用机制

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a highly selective antagonist of the GLP-1R. The GLP-1R is a G protein-coupled receptor that is expressed in various tissues, including the pancreas, intestine, and brain. GLP-1R agonists stimulate insulin secretion, suppress glucagon secretion, and reduce food intake. This compound blocks the binding of GLP-1 to its receptor, thereby inhibiting its downstream signaling pathways. This leads to a decrease in insulin secretion, an increase in glucagon secretion, and an increase in food intake.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound is a highly selective antagonist of the GLP-1R, with no significant activity against other related receptors. In vivo studies have shown that the compound can block the effects of GLP-1 on insulin secretion, glucagon secretion, and food intake. The compound has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and type 2 diabetes mellitus.

实验室实验的优点和局限性

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several advantages for lab experiments. The compound is highly selective for the GLP-1R, which makes it a useful tool for studying the role of this receptor in various physiological processes. The compound has also been shown to have fewer side effects than GLP-1R agonists, which can make it a more attractive option for in vivo studies. However, the compound has some limitations. It has a relatively short half-life, which can make it difficult to administer in animal studies. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. First, further studies are needed to determine the safety and efficacy of the compound in humans. Second, the compound could be tested in combination with other drugs for the treatment of metabolic disorders. Third, the compound could be used as a tool to study the role of the GLP-1R in various physiological processes, such as energy metabolism and glucose homeostasis. Fourth, the compound could be modified to improve its pharmacokinetic properties, such as its half-life and bioavailability. Finally, the compound could be tested in animal models of other diseases, such as cancer and neurodegenerative disorders, to explore its potential therapeutic applications beyond metabolic disorders.
Conclusion
This compound is a small molecule inhibitor that has been developed for the treatment of various metabolic disorders. The compound is a highly selective antagonist of the GLP-1R, which is involved in the regulation of glucose homeostasis and energy metabolism. The compound has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucagon secretion, and the increase in food intake. The compound has several advantages for lab experiments, including its high selectivity and low side effects. However, the compound has some limitations, such as its short half-life and lack of human clinical data. There are several future directions for research on this compound, including the testing of the compound in humans, the exploration of its potential therapeutic applications beyond metabolic disorders, and the modification of the compound to improve its pharmacokinetic properties.

合成方法

The synthesis of N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been described in the literature. The compound is prepared by a series of chemical reactions, starting from commercially available starting materials. The synthesis involves the formation of an amide bond between the N-terminus of glycine and the sulfonamide group of 4-methoxyphenylsulfonyl chloride, followed by the benzyl protection of the amino group using benzyl bromide. The final product is obtained after purification by column chromatography.

科学研究应用

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a highly selective antagonist of the GLP-1R, which is involved in the regulation of glucose homeostasis and energy metabolism. GLP-1R agonists have been used for the treatment of type 2 diabetes mellitus, obesity, and other metabolic disorders. However, the use of GLP-1R agonists is limited due to their side effects, such as nausea, vomiting, and diarrhea. This compound has been developed as an alternative to GLP-1R agonists, with the potential to provide similar therapeutic benefits but with fewer side effects.

属性

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-7-9-15(10-8-14)23(20,21)18(12-16(17)19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJANMPYSCRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。